CCR5 antagonist 1

Übersicht

Beschreibung

CCR5 antagonist 1 is a small molecule that acts as an antagonist of the CCR5 receptor. This receptor is found on the surface of certain immune cells, including T-cells, and plays a key role in the immune response. By blocking the CCR5 receptor, CCR5 antagonist 1 can modulate the immune response and has potential applications in the treatment of various diseases, including HIV, cancer, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

HIV Treatment and Prevention

CCR5 antagonists, like maraviroc, are primarily used in the treatment and prevention of HIV-1 infection. They function by blocking HIV-1 from entering cells by inhibiting its interaction with the CCR5 cellular receptor. Notably, they are less effective against viral strains that use the CXCR4 coreceptor for entry. Maraviroc, the FDA-approved CCR5 antagonist, is commonly used for treating HIV-1 in patients who have failed other antiretroviral regimens. Its application extends to immune-modulating effects and HIV-1 prevention, with ongoing research aimed at elucidating its full potential in combating HIV disease (Wilkin & Gulick, 2012).

Drug Design and Development

The structure-based design of CCR5 antagonists has been a key approach to overcoming the limitations of existing drugs like maraviroc. This involves enhancing anti-HIV potency and bioavailability while minimizing undesirable effects, such as CYP450 inhibition. Novel compounds with potent CCR5-antagonistic activities have been developed, some exhibiting excellent in vitro anti-HIV-1 activity, low cytotoxicity, and acceptable pharmacokinetic profiles. Additionally, X-ray crystal structures of these compounds bound to CCR5 have been determined, offering insights for future drug development (Peng et al., 2018).

Molecular Interactions and Binding Sites

Understanding the molecular interactions of CCR5 with anti-HIV CCR5 antagonists is crucial for designing next-generation drugs. Studies involving site-directed mutagenesis and homology modeling have been conducted to create docking models for major classes of CCR5 antagonists. This research reveals the nature of the binding pocket in CCR5, with each antagonist displaying a unique interaction profile with amino acids lining the pocket. Such insights are valuable for the structure-based design and lead optimization of novel anti-HIV CCR5 inhibitors (Kondru et al., 2008).

Novel Compounds and Their Evaluation

The discovery of new small-molecule CCR5 antagonists through various methods, including high-throughput screening, has led to the identification of lead compounds with promising potential as nonpeptide CCR5 antagonists. These compounds exhibit potent and selective CCR5 antagonistic activity, showing effectiveness in inhibiting HIV-1 replication in various cell types. The synthesis and structure-activity relationships of these compounds are key to advancing the field of HIV-1 treatment (Shiraishi et al., 2000).

Resistance to CCR5 Antagonists

Understanding resistance mechanisms to CCR5 antagonists is essential for effective HIV treatment. The emergence of resistance can occur through different pathways, such as the selection of CXCR4-tropic variants or the virus adapting to enter cells via antagonist-bound CCR5. This highlights the need for continuous monitoring and adaptation of treatment strategies to address potential resistance issues (Westby, 2007).

Eigenschaften

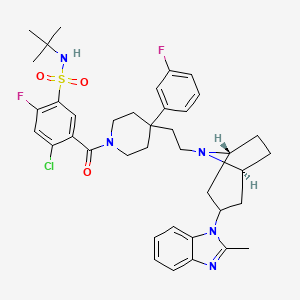

IUPAC Name |

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJBOSYROBLSKR-BWMKXQIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46ClF2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CCR5 antagonist 1 | |

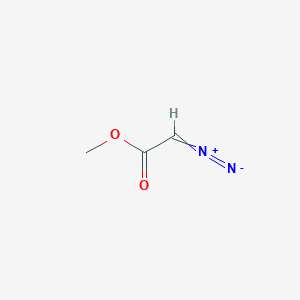

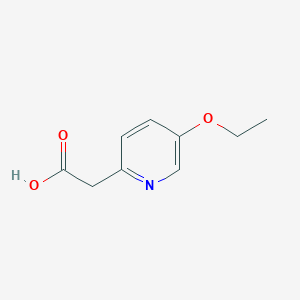

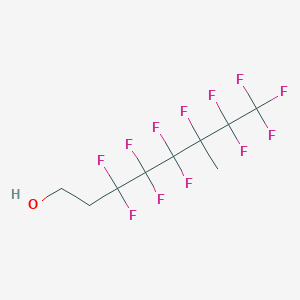

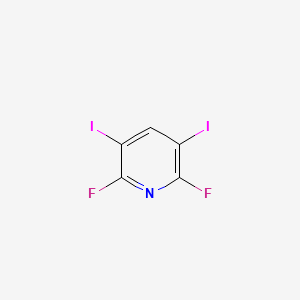

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

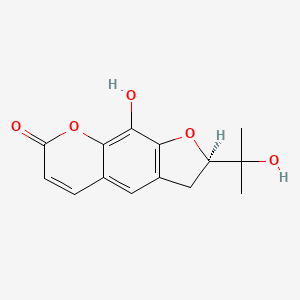

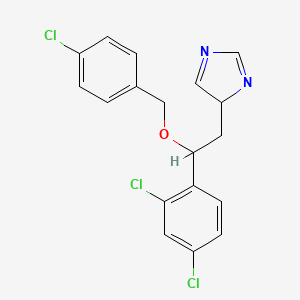

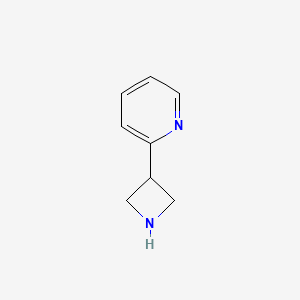

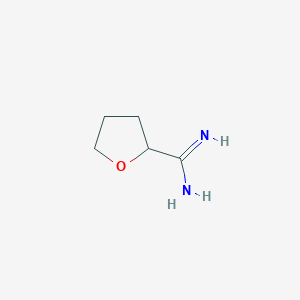

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)

![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)